

A Comparative Guide: (R)-BRD3731 versus SB216763 in Neuronal Models

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Compound of Interest

Compound Name: (R)-BRD3731

CAS No.: 2056262-08-7

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two prominent Glycogen Synthase Kinase 3 (GSK-3) inhibitors, **(R)-BRD3731** and SB216763, in the context of neuronal models. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including neuronal development, synaptic plasticity, and cell survival.[1][2] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of various neurological and psychiatric disorders, making it a critical therapeutic target.[2] GSK-3 exists in two main isoforms, GSK-3 α and GSK-3 β , which share a high degree of homology in their kinase domains but exhibit both redundant and distinct functions in the nervous system.[3]

This guide focuses on two widely used GSK-3 inhibitors:

- **(R)-BRD3731**: A selective inhibitor of the GSK-3 β isoform.[4]
- SB216763: A potent, non-selective inhibitor of both GSK-3 α and GSK-3 β isoforms.

Understanding the differential effects of these inhibitors is crucial for dissecting the specific roles of GSK-3 α and GSK-3 β in neuronal function and pathology.

Data Presentation

The following tables summarize the key characteristics and reported effects of **(R)-BRD3731** and SB216763 based on available in vitro and in vivo data.

Table 1: Inhibitor Properties and Selectivity

Feature	(R)-BRD3731	SB216763
Target(s)	Selective GSK-3 β inhibitor	Potent inhibitor of GSK-3 α and GSK-3 β
IC50 (GSK-3 β)	15 nM	34.3 nM
IC50 (GSK-3 α)	215 nM	~34.3 nM (reported to be equally effective against both isoforms)
Selectivity (α vs β)	~14-fold selective for GSK-3 β	Non-selective
Mechanism of Action	ATP-competitive (implied)	ATP-competitive

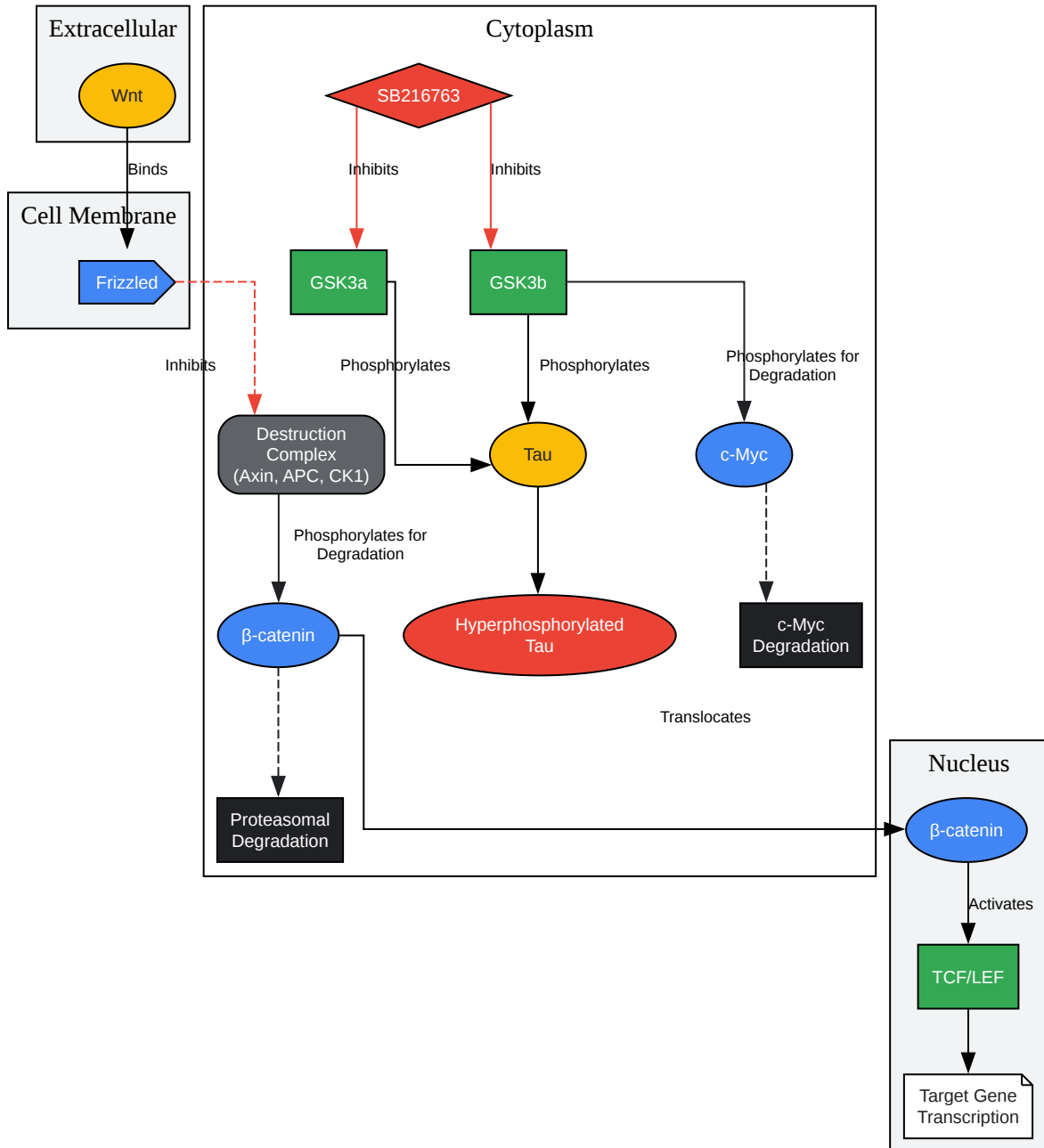
Table 2: Reported Effects in Neuronal Models

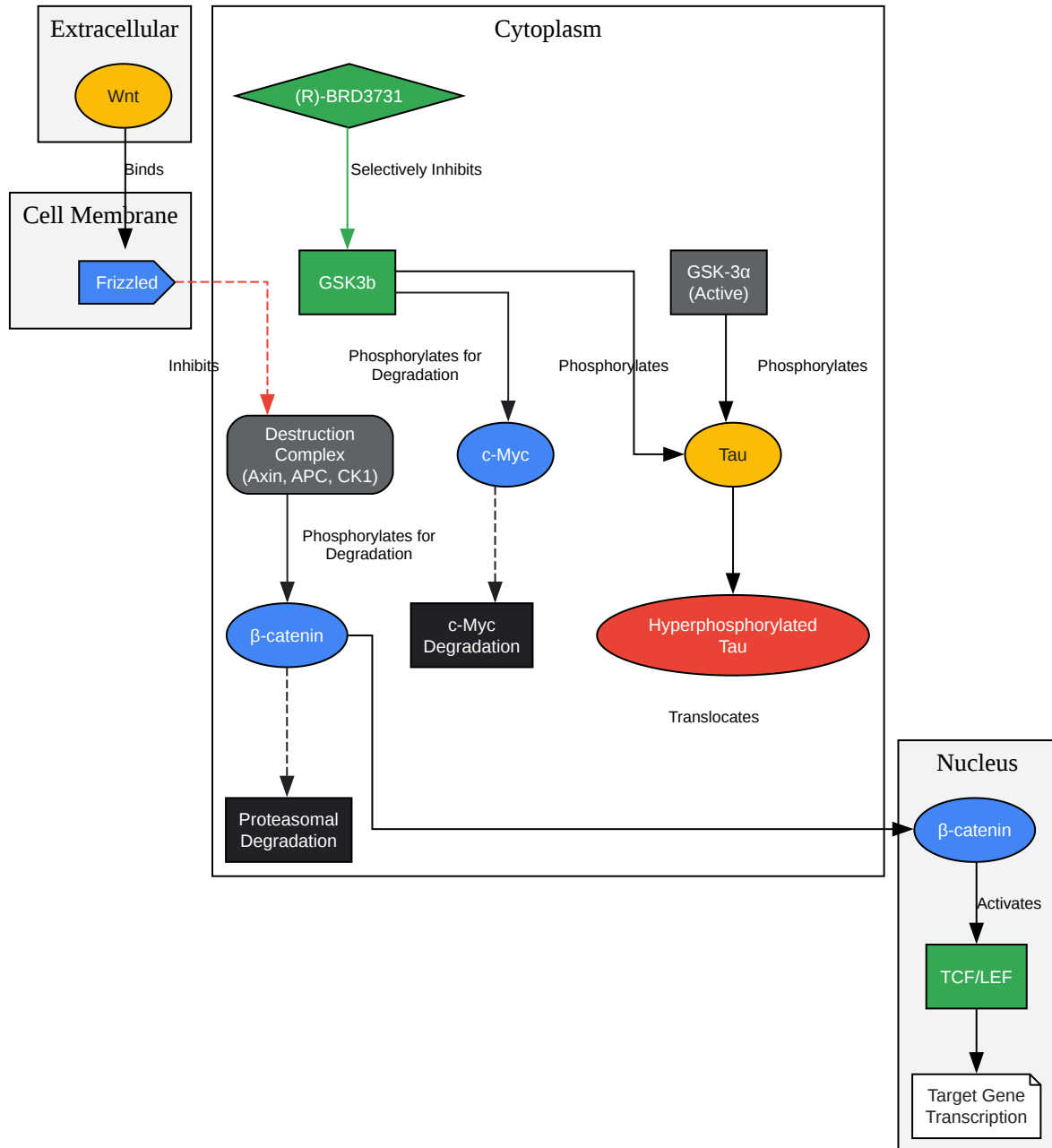
Neuronal Process	(R)-BRD3731	SB216763
Neuronal Development & Differentiation	No direct data found. As a GSK-3 β selective inhibitor, it may influence processes shown to be GSK-3 β dependent, such as preventing the generation of upper-layer cortical neurons.	Promotes neuronal differentiation of neural progenitor cells.
Neuronal Survival & Apoptosis	No direct data found.	Protects cerebellar granule neurons from apoptotic cell death.
Synaptic Plasticity	No direct data found.	Prevents the induction of long-term depression (LTD).
Axon Growth	No direct data found.	Inhibition of GSK-3 by SB216763 has been shown to affect axon growth, though the effect can be concentration-dependent.
Downstream Signaling	Decreases β -catenin phosphorylation (S33/37/T41) and inhibits phosphorylation of CRMP2 in cell lines.	Increases cytoplasmic β -catenin levels and inhibits tau phosphorylation in neurons.
In Vivo Effects	Reduces audiogenic seizures in Fmr1 KO mice. Normalizes cortical gamma oscillations and reverses working memory deficits in a mouse model of schizophrenia.	Reduces hyper-locomotion and produces anti-depressive like activity in a mouse model of schizophrenia.

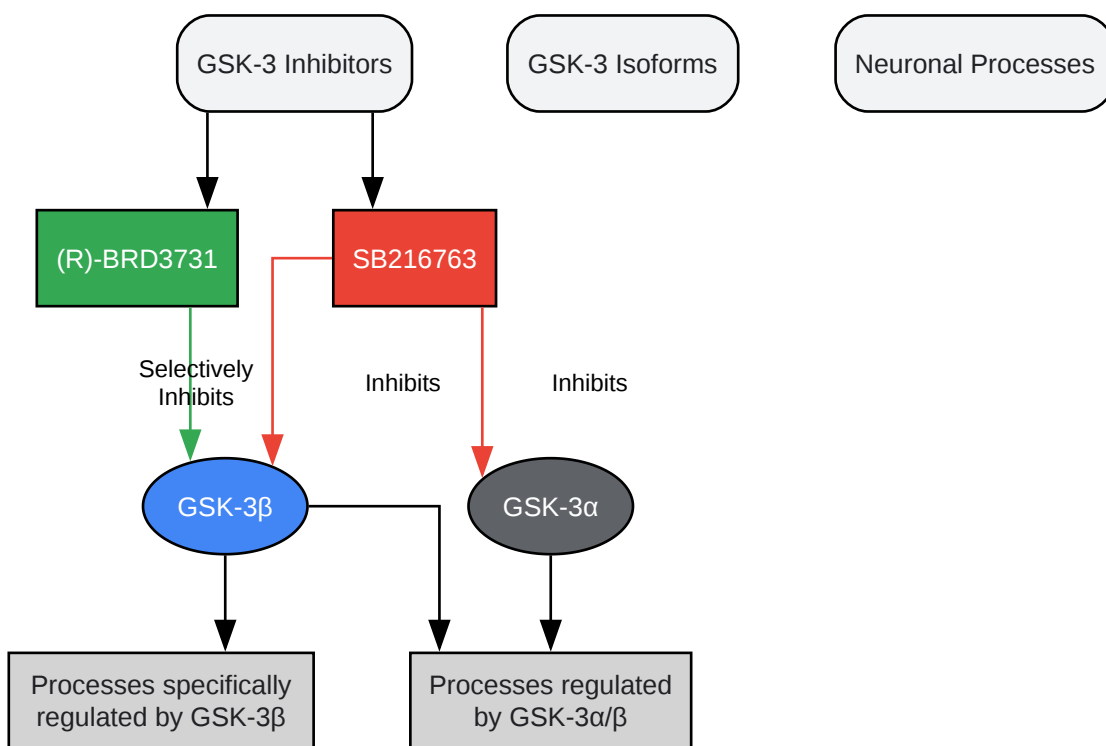
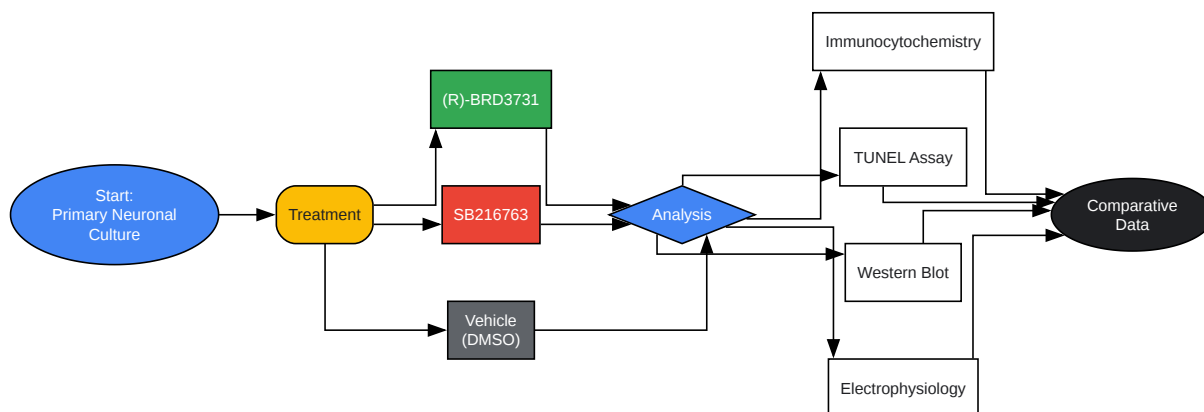
Note: The data for **(R)-BRD3731** and SB216763 in Table 2 are derived from separate studies and not from direct head-to-head comparisons. Therefore, caution should be exercised when directly comparing the magnitudes of their effects.

Signaling Pathways

The following diagrams illustrate the differential impact of **(R)-BRD3731** and SB216763 on GSK-3 signaling pathways in neurons.







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